molecular formula C19H15NO7 B2487073 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate CAS No. 304693-84-3

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate

Cat. No.: B2487073
CAS No.: 304693-84-3
M. Wt: 369.329
InChI Key: HLXBCAAKIYNUFL-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a derivative of benzo[b]furan, which is a heterocyclic aromatic compound that has been studied for its biological activities. In

Scientific Research Applications

1. Chemical Synthesis and Mechanisms

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate and its derivatives are explored in chemical synthesis. For example, Kowalewska and Kwiecień (2008) discussed the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furan and related compounds, providing insight into the mechanisms of the Perkin cyclization of related acids under classical reaction conditions (Kowalewska & Kwiecień, 2008).

2. Anticancer and Antiangiogenic Activities

Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, including compounds with 2-methoxy/ethoxycarbonyl groups, to evaluate their anticancer activities. They found that these compounds, including one with a methoxycarbonyl group, showed significant antiproliferative activity and inhibited cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).

3. Photochromic Properties

Rybalkin et al. (2014) explored the synthesis and photochromic properties of various fulgides and fulgimides, including derivatives of 5-alkoxybenzo[b]furan. They found that these compounds exhibit high stability to photodegradation and possess fluorescent properties (Rybalkin et al., 2014).

4. Synthesis of Novel Nitroaromatic Compounds

Dias et al. (2015) reported the synthesis of new nitroaromatic compounds, including derivatives of benzo[b]furan, and evaluated their anti-leishmanial activity. They found that the electroactive nitro group's presence is important for biological activity, highlighting potential pharmaceutical applications (Dias et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary widely depending on their specific structure. For instance, 3-(Ethoxycarbonyl)furan-5-boronic Acid Pinacol Ester has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran and its derivatives are emerging as a scaffold for antimicrobial agents . They are being used to design antimicrobial agents that are active toward different clinically approved targets . This makes them a promising area for future research in drug discovery .

Properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-3-25-19(22)17-11(2)26-16-8-7-14(10-15(16)17)27-18(21)12-5-4-6-13(9-12)20(23)24/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXBCAAKIYNUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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